molecular formula C12H12O3 B3053714 methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 55571-74-9

methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B3053714
CAS No.: 55571-74-9
M. Wt: 204.22 g/mol
InChI Key: DEWCTUGXGSZFBC-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C12H12O3. It is a derivative of naphthalene and is characterized by the presence of a methyl ester group and a ketone group on a tetrahydronaphthalene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a naphthalene derivative and a methyl ester precursor, followed by cyclization and oxidation steps to introduce the ketone group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are also employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the ketone group to a carboxylic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • 2-Methylene-1-oxo-1,2,3,4-tetrahydronaphthalene

Uniqueness

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a ketone and ester group on a tetrahydronaphthalene ring makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWCTUGXGSZFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457950
Record name 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55571-74-9
Record name 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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